Chloro(diphenyl)(trifluoromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diphenyl)(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two phenyl groups, and a trifluoromethyl group. This compound is notable for its unique combination of silicon, chlorine, and fluorine, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(trifluoromethyl)silane can be synthesized through the reaction of diphenylsilane with trifluoromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The process involves the following steps:
Reaction Setup: The reaction is carried out in a dry, inert atmosphere, often using a glovebox or Schlenk line.
Catalyst Addition: A suitable catalyst, such as a transition metal complex, is added to facilitate the reaction.
Reaction Execution: Diphenylsilane is reacted with trifluoromethyl chloride at elevated temperatures, typically around 100-150°C.
Product Isolation: The resulting this compound is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Industrial production also incorporates advanced purification techniques, such as fractional distillation and chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. Reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under mild conditions (25-50°C) in inert solvents like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed, with reactions performed in appropriate solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atom.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of silicon-hydrogen across carbon-carbon multiple bonds.
Oxidation and Reduction: Products include silanols, silanes, and other oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chloro(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with enhanced efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of chloro(diphenyl)(trifluoromethyl)silane involves the reactivity of the silicon-chlorine and silicon-trifluoromethyl bonds. The compound can act as a source of trifluoromethyl groups in various chemical reactions. The trifluoromethyl group is highly electronegative, influencing the reactivity and stability of the compound. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in hydrosilylation, the silicon-hydrogen bond adds across unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Chloro(diphenyl)(trifluoromethyl)silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: This compound also contains a trifluoromethyl group bonded to silicon but differs in the presence of three methyl groups instead of phenyl groups. It is commonly used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Chlorodiphenylsilane: Lacks the trifluoromethyl group and is used in different synthetic applications where the trifluoromethyl group is not required.
Diphenyl(trifluoromethyl)silane: Similar to this compound but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with phenyl groups and a reactive chlorine atom, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
91920-08-0 |
---|---|
Molecular Formula |
C13H10ClF3Si |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
chloro-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C13H10ClF3Si/c14-18(13(15,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
MTLIIHPSLTWYHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.